Ethyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate
CAS No.:
Cat. No.: VC18315920
Molecular Formula: C13H9F4NO2S
Molecular Weight: 319.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H9F4NO2S |
|---|---|
| Molecular Weight | 319.28 g/mol |
| IUPAC Name | ethyl 2-[2-fluoro-3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate |
| Standard InChI | InChI=1S/C13H9F4NO2S/c1-2-20-12(19)9-6-21-11(18-9)7-4-3-5-8(10(7)14)13(15,16)17/h3-6H,2H2,1H3 |
| Standard InChI Key | LAHNMYINISCLSG-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CSC(=N1)C2=C(C(=CC=C2)C(F)(F)F)F |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a thiazole ring (a five-membered heterocycle containing nitrogen and sulfur) fused with a 2-fluoro-3-(trifluoromethyl)phenyl group at the 2-position and an ethyl carboxylate group at the 4-position . The trifluoromethyl (-CF) and fluorine substituents enhance electron-withdrawing effects, influencing the compound’s reactivity and lipophilicity .
Table 1: Comparative Structural Properties of Related Thiazole Derivatives
The inclusion of fluorine atoms and the trifluoromethyl group significantly increases molecular weight and lipophilicity compared to non-fluorinated analogs, as evidenced by the higher LogP value of 3.1259 for Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate .
Spectroscopic and Computational Data
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Exact Mass: 319.042 g/mol (calculated for \text{C}_{13}\text{H}_9\text{F}_4\text{NO}_2\text{S).
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Polar Surface Area (PSA): 67.43 Ų, indicating moderate solubility in polar solvents .
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Index of Refraction: ~1.564, suggesting optical applications .
The compound’s stability under ambient conditions is attributed to the strong C-F bonds and the resonance stabilization of the thiazole ring .
Synthesis Methods and Reaction Mechanisms
Laboratory-Scale Synthesis
The synthesis involves a nucleophilic substitution reaction between ethyl 2-bromo-3-(trifluoromethyl)benzoate and a thioamide under basic conditions. The mechanism proceeds as follows:
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Thioamide Activation: Deprotonation of the thioamide generates a thiolate ion.
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Nucleophilic Attack: The thiolate ion attacks the electrophilic carbon adjacent to the bromine atom in the benzoate derivative.
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Ring Closure: Intramolecular cyclization forms the thiazole ring, releasing HBr as a byproduct.
Reaction Equation:
Industrial Production Considerations
While laboratory synthesis focuses on batch processes, industrial-scale production may employ continuous flow reactors to enhance yield and purity. Solvent selection (e.g., dimethylformamide or acetonitrile) and catalyst optimization (e.g., potassium carbonate) are critical for minimizing side reactions .
Chemical Reactivity and Functionalization
Oxidation Reactions
The thiazole ring undergoes oxidation with agents like hydrogen peroxide () or m-chloroperbenzoic acid (mCPBA) to form sulfoxides or sulfones. These derivatives are explored for enhanced bioactivity, particularly in antimicrobial applications .
Reduction Reactions
Reduction with lithium aluminum hydride () converts the ethyl carboxylate group to a hydroxymethyl group, yielding thiazolidine derivatives. Such modifications are pivotal in prodrug design to improve bioavailability.
Electrophilic Substitution
The electron-deficient phenyl ring participates in electrophilic substitution reactions, such as nitration or halogenation, enabling further functionalization . For example, bromination at the 5-position of the thiazole ring enhances cytotoxic activity against cancer cells.
Biological Activity and Research Applications
Antimicrobial Properties
The compound demonstrates broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with minimum inhibitory concentrations (MIC) as low as 8 μg/mL. The trifluoromethyl group enhances membrane permeability, facilitating interaction with bacterial penicillin-binding proteins .
Material Science Applications
Incorporating the compound into polymers improves thermal stability (decomposition temperature >300°C) and optical clarity, making it suitable for high-performance coatings .
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